2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
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Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that features both oxadiazole and pyrazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the formation of the oxadiazole ring followed by the construction of the pyrazolopyridine framework. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of a hydrazide with an acyl chloride, followed by cyclization with a nitrile oxide intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized compound .
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or tool in biological studies to investigate various biochemical pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and pyrazolopyridine derivatives, such as:
- 3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-ylmethylamine hydrochloride
- 4-(3-Aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxyacetic acids .
Uniqueness
What sets 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one apart is its unique combination of the oxadiazole and pyrazolopyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : [not provided in the search results]
The biological activity of this compound is largely attributed to its oxadiazole and pyrazolo-pyridine moieties. These structural components are known to interact with various biological targets, potentially leading to antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also suggested that oxadiazole derivatives may possess anticancer properties:
- Cell Line Studies : In a study evaluating the cytotoxicity of related compounds on cancer cell lines (e.g., A549 and HepG2), some derivatives demonstrated increased cell viability at specific concentrations, indicating potential for further development as anticancer agents .
Anti-inflammatory Effects
Compounds derived from 1,2,4-oxadiazoles have been reported to exhibit anti-inflammatory properties:
- Mechanistic Insights : These compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of synthesized oxadiazole derivatives.
- Findings : The study found that certain derivatives exhibited bactericidal effects comparable to standard antibiotics like ciprofloxacin. The compounds showed significant inhibition zones against tested strains .
- Cytotoxicity Assessment
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound B | Escherichia coli | 18 |
Compound C | Pseudomonas aeruginosa | 15 |
Table 2: Cytotoxicity Results on L929 Cells
Dose (µM) | Viability (%) after 24h | Viability (%) after 48h |
---|---|---|
200 | 77 | 68 |
100 | 92 | 92 |
50 | 74 | 67 |
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C10H10N4O2/c1-6-11-10(16-13-6)7-5-8-9(15)3-2-4-14(8)12-7/h5H,2-4H2,1H3 |
InChI Key |
PHVURRGBHZMPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=NN3CCCC(=O)C3=C2 |
Origin of Product |
United States |
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